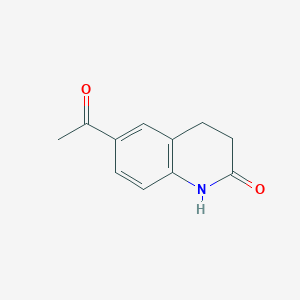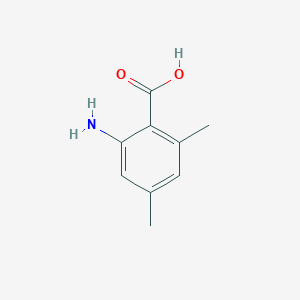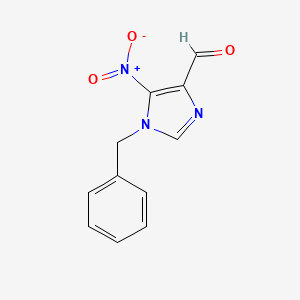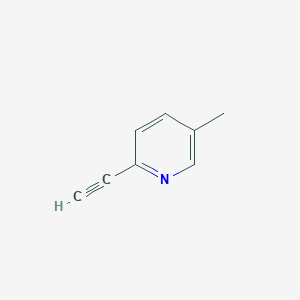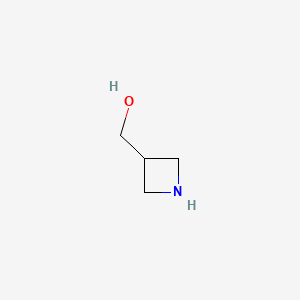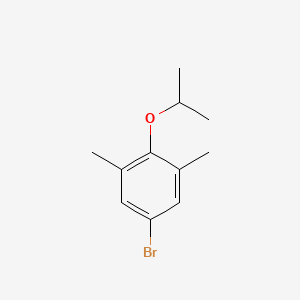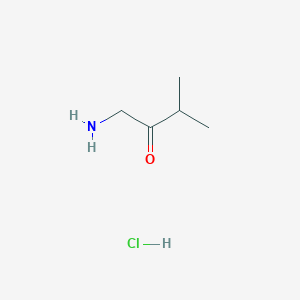
4-(Pyrrolidin-1-yl)butan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 4-(N-t-butoxycarbonyl) aminomethyl-1-(N-t-butoxycarbonyl)pyrrolidin-3-ol, has been described with satisfactory yield. The intermediates were characterized by IR, MS, and 1H-NMR spectra, confirming the structure of the product as the target compound . Although this does not directly describe the synthesis of 4-(Pyrrolidin-1-yl)butan-1-ol, similar synthetic routes may be applicable, involving protection of functional groups and subsequent deprotection after the formation of the pyrrolidine ring.
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single-crystal X-ray diffraction studies. The structure features strong O-H...N hydrogen-bonded chains and C-H...O interactions resulting in a 2D zig-zag sheet, which further interacts to form a 3D supramolecular structure . While 4-(Pyrrolidin-1-yl)butan-1-ol has a different functional group, the analysis of hydrogen bonding and crystal packing could be relevant for understanding its molecular structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 4-(Pyrrolidin-1-yl)butan-1-ol. However, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles involves reactions among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . This suggests that 4-(Pyrrolidin-1-yl)butan-1-ol could potentially undergo similar reactions with aldehydes and amines under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrrolidin-1-yl)butan-1-ol are not directly reported in the papers. However, the optical properties of related compounds, such as tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, have been studied, showing strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . These findings could provide a basis for hypothesizing the photophysical properties of 4-(Pyrrolidin-1-yl)butan-1-ol, although direct studies would be necessary to confirm these properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Heterocyclic Compounds : A study by Benetti et al. (2002) describes the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization. This method is useful for generating both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds.
Fabrication of Multicolored Electrochromic Devices : Research by Yagmur et al. (2013) discusses the synthesis of a centrosymmetric polymer precursor related to 4-(Pyrrolidin-1-yl)butan-1-ol for electrochromic devices. The copolymer exhibits multiple colors and improved properties like redox stability.
Synthesis of Radioligands : Hiebel et al. (2006) synthesized a radiolabelled high affinity antagonist of the corticotropin-releasing hormone type 1 receptor. This compound could be useful in cell-based binding assays and may offer advantages over peptide-based radioligands.
Thermodynamic Studies
Molar Enthalpies in Mixtures : The study by Mehta et al. (1997) investigated the excess molar enthalpies of mixtures involving pyrrolidin-2-one and alcohols. This research provides insights into specific interactions at a molecular level.
Phase Behavior in Solvent Mixtures : The work of Yadav et al. (2009) explored molar excess volumes and enthalpies in mixtures containing pyrrolidin-2-one and alcohols, providing understanding about molecular interactions in these mixtures.
Miscellaneous Applications
Catalytic Processes : In a study by Dairo et al. (2016), the oxidative transformation of cyclic amines to lactams was catalyzed by CeO2-supported gold nanoparticles. This process is significant for producing chemical feedstocks like lactams efficiently.
Liquid Crystal Polymers : Research by Muhammad et al. (2020) involved synthesizing polymers related to 4-(Pyrrolidin-1-yl)butan-1-ol for studying their liquid crystalline properties. These findings have potential applications in advanced materials science.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHKOLMQDHHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524546 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)butan-1-ol | |
CAS RN |
93264-47-2 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

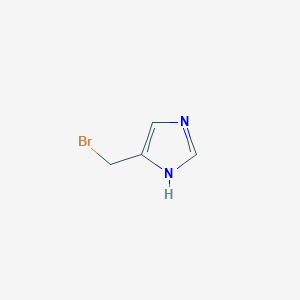
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)
